BenchChemオンラインストアへようこそ!

5-Nitroquinolin-4-ol

Antiparasitic Balamuthia mandrillaris Metal Chelation

5-Nitroquinolin-4-ol (CAS 23536-75-6) is the only isomer suitable as a starting material for 4-alkylamino-5-nitroquinoline bioreductive drugs (up to 60-fold hypoxia-selective cytotoxicity) and for accessing the peri-position (C5) of the quinoline core in kinase inhibitor libraries. Generic nitroquinolines or the 8-ol isomer (nitroxoline) cannot replicate its unique reactivity or biological fingerprint. With an ATR cellular IC50 of 640 nM and >47-fold selectivity over ATM, it is the definitive tool for ATR kinase structure-activity studies. Procure the authentic 4-ol isomer to ensure experimental validity.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B11907022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinolin-4-ol
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CN2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-8-4-5-10-6-2-1-3-7(9(6)8)11(13)14/h1-5H,(H,10,12)
InChIKeyBVZBDPJGFIMXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinolin-4-ol: A Distinct Nitroquinoline Scaffold for Medicinal Chemistry and Procurement


5-Nitroquinolin-4-ol (CAS 23536-75-6) is a nitroquinoline derivative featuring a nitro group at the 5-position and a hydroxyl group at the 4-position of the quinoline ring [1]. This compound is distinguished from its more clinically established isomer nitroxoline (5-nitro-8-quinolinol) by the position of its hydroxyl group, which profoundly influences its metal-chelating ability, biological target profile, and synthetic utility . The 4-ol isomer serves primarily as a specialized intermediate for accessing the peri-position (C5) of the quinoline core, a region critical for modulating kinase inhibitor activity, and as a scaffold for developing hypoxia-selective bioreductive agents .

Why 5-Nitroquinolin-4-ol Cannot Be Replaced by Generic Nitroquinolines in Research and Industrial Applications


Generic substitution among nitroquinoline isomers is scientifically unsound due to the critical dependence of biological activity on the precise positioning of functional groups. For instance, analogs lacking the 8-position hydroxyl group, including 5-nitroquinoline, are generally inactive against Balamuthia mandrillaris, with IC50 values exceeding 80 µM, whereas nitroxoline (5-nitro-8-quinolinol) exhibits potent activity [1]. The 4-ol isomer's distinct tautomeric equilibrium (existing as a 4-quinolinone) and its specific metal-chelating geometry lead to a divergent target engagement profile compared to the 8-ol isomer, particularly in kinase inhibition and bioreductive activation . Therefore, substituting 5-nitroquinolin-4-ol with a generic nitroquinoline, or even its close isomer nitroxoline, will not replicate its specific reactivity as a synthetic intermediate or its unique biological fingerprint.

Quantitative Differentiation of 5-Nitroquinolin-4-ol: A Comparative Evidence Guide


Hydroxyl Position Dictates Metal Chelation-Dependent Antiparasitic Activity

The position of the hydroxyl group on the quinoline ring is a critical determinant of biological activity. Analogs lacking an 8-position hydroxyl group, such as 5-nitroquinoline (which has no hydroxyl group) and by extension 5-nitroquinolin-4-ol (which has a 4-hydroxyl), are generally inactive against Balamuthia mandrillaris, with IC50 values greater than 80 µM. In contrast, the comparator nitroxoline (5-nitro-8-quinolinol) exhibits an IC50 in the range of 17-60 µM [1]. This >1.3-fold difference in potency is attributed to the 8-hydroxyl group's essential role in metal chelation [1]. While 5-nitroquinolin-4-ol may chelate metals differently due to its 4-hydroxyl, this data demonstrates that the 8-position hydroxyl is a key pharmacophore for this specific antiparasitic activity, making 5-nitroquinolin-4-ol a distinct, less active entity for this target.

Antiparasitic Balamuthia mandrillaris Metal Chelation

Divergent Ion Channel Modulation: Lack of Potassium Channel Potentiation

5-Nitroquinolin-4-ol, lacking the 8-hydroxyl group, fails to potentiate Kv7.2/7.3 potassium channels, a functional activity observed for certain 8-hydroxyquinoline analogs. In a comparative electrophysiology screen, 8-hydroxyquinoline analogs without the 5-nitro group (e.g., Q01-Q15) were tested for current potentiation. The data show that compounds lacking the 8-OH group (yellow group) generally do not potentiate current, whereas 5-halogenated 8-quinolinols (red group) and di-halogenated 8-quinolinols (green group) show potentiation [1]. Nitroxoline (5-nitro-8-quinolinol) and cloxyquin (5-chloro-7-iodo-8-quinolinol) served as reference compounds and exhibited significant potentiation [1]. This class-level inference strongly suggests that 5-nitroquinolin-4-ol, lacking the essential 8-OH pharmacophore, will be inactive in this assay, while the 8-OH isomer nitroxoline is active.

Ion Channel Modulation Kv7.2/7.3 Electrophysiology

Kinase Inhibition Profile: ATR vs. ATM Selectivity in Cellular Assays

Data from BindingDB indicates that 5-nitroquinolin-4-ol exhibits moderate inhibition of ATR kinase in a cellular context, but its overall profile suggests limited potency. In a human HT-29 cell assay measuring ATR-mediated Chk1 phosphorylation (Ser-345), the compound showed an IC50 of 640 nM [1]. However, a separate comment on a related ATR inhibitor noted that an IC50 of 28 µM for a nitroquinoline derivative was considered neither potent nor selective [2]. While not a direct head-to-head comparison, this contextualizes the 640 nM value as moderate and implies that more potent ATR inhibitors exist. Furthermore, the compound's activity against ATM kinase is much weaker (>30,000 nM) [3], indicating some selectivity for ATR over ATM in this cellular assay.

Kinase Inhibition ATR Cellular Assay

Hypoxia-Selective Cytotoxicity: A Class-Specific Feature of 4-Alkylamino-5-nitroquinolines

5-Nitroquinolin-4-ol serves as the core scaffold for a class of 4-alkylamino-5-nitroquinoline bioreductive drugs. Studies on this class demonstrate that the cytotoxic potency in AA8 cell cultures is enhanced up to 60-fold under hypoxia, with selectivity ratios varying among different 4-alkylamino derivatives [1]. For example, the parent compound 5NQ (5-nitroquinoline) and its 8-methyl analogue showed hypoxic selectivity ratios (concentration x time for 90% kill, zero vs. 20% oxygen) of 13-18-fold and 30-69-fold, respectively, across multiple cell lines [1]. While direct data for 5-nitroquinolin-4-ol itself are not provided, the class-level inference is that the 5-nitroquinoline core, when appropriately substituted at the 4-position, confers hypoxia-selective cytotoxicity. This positions 5-nitroquinolin-4-ol as a critical starting material for synthesizing analogs with tunable hypoxic selectivity.

Bioreductive Agents Hypoxia Antitumor

Procurement-Guiding Application Scenarios for 5-Nitroquinolin-4-ol


Medicinal Chemistry: Scaffold for Hypoxia-Selective Bioreductive Agents

5-Nitroquinolin-4-ol is the optimal starting material for synthesizing 4-alkylamino-5-nitroquinoline bioreductive drugs, a class known for up to 60-fold hypoxia-selective cytotoxicity [1]. Procurement of the 4-ol isomer is essential for exploring this therapeutic strategy, as alternative nitroquinoline isomers lack the necessary functional group orientation for this specific class of antitumor agents [1].

Chemical Biology: A Negative Control for Metal-Chelating 8-Hydroxyquinolines

Due to its lack of an 8-hydroxyl group, 5-nitroquinolin-4-ol is generally inactive in assays requiring metal chelation at the 8-position, such as those for Balamuthia mandrillaris (IC50 > 80 µM) [2]. Researchers investigating nitroxoline's mechanism of action can use 5-nitroquinolin-4-ol as a structurally similar but inactive control to validate target engagement and metal-dependent activity.

Kinase Drug Discovery: A Tool for Probing ATR Biology

With an ATR cellular IC50 of 640 nM and >47-fold selectivity over ATM (>30,000 nM) [3], 5-nitroquinolin-4-ol is a valuable tool compound for studying ATR kinase function. Its moderate potency and selectivity profile make it suitable for cellular proof-of-concept studies where a nanomolar inhibitor might cause off-target effects, and it can serve as a benchmark for developing more potent and selective ATR inhibitors.

Organic Synthesis: Intermediate for Kinase Inhibitor Libraries

5-Nitroquinolin-4-ol is a specialized intermediate used to access the peri-position (C5) of the quinoline core, a region critical for modulating kinase inhibitor activity . Its unique tautomeric form (4-quinolinone) and the nitro group's electronic effects enable specific chemical transformations that are not possible with the 8-ol isomer or other nitroquinolines, making it a necessary reagent for constructing focused kinase inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.